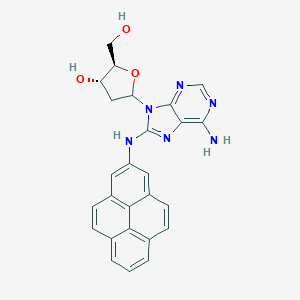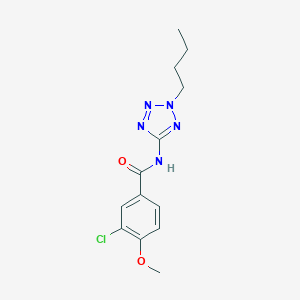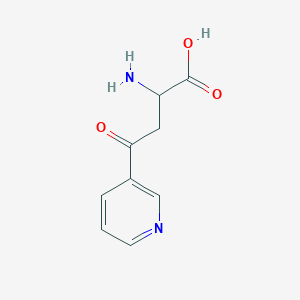
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme plays a crucial role in the metabolism of GABA, which is an important inhibitory neurotransmitter in the central nervous system. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which can have a calming effect and reduce the risk of seizures. It has also been shown to have potential anti-addictive effects by reducing the craving for drugs of abuse such as cocaine and alcohol. In addition, this compound has been shown to have potential anxiolytic and antidepressant effects.
実験室実験の利点と制限
One advantage of using Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide in lab experiments is its potency and specificity as a GABA transaminase inhibitor. This allows for precise control over GABA levels in the brain and can help researchers better understand the role of GABA in various neurological and psychiatric disorders. One limitation of using this compound in lab experiments is its potential toxicity at high doses, which can limit its therapeutic potential.
将来の方向性
1. Further studies are needed to determine the optimal dosage and duration of treatment with Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide in various neurological and psychiatric disorders.
2. Studies are needed to determine the long-term safety and efficacy of this compound in humans.
3. Further research is needed to explore the potential anti-addictive effects of this compound and its mechanism of action.
4. Studies are needed to determine the potential of this compound as a treatment for other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
5. Further research is needed to explore the potential of this compound as a tool for studying the role of GABA in various physiological and pathological processes.
合成法
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with diethyl phosphite, followed by the reaction of the resulting intermediate with 3-nitrobenzaldehyde hydrazone. The final product is obtained through acid-catalyzed cyclization of the intermediate.
科学的研究の応用
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, this compound has been shown to increase GABA levels in the brain, which can have a calming effect and reduce the risk of seizures.
特性
CAS番号 |
135689-16-6 |
|---|---|
分子式 |
C21H16Cl2N3O4P |
分子量 |
476.2 g/mol |
IUPAC名 |
2-bis(4-chlorophenyl)phosphoryl-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H16Cl2N3O4P/c22-16-4-8-19(9-5-16)31(30,20-10-6-17(23)7-11-20)14-21(27)25-24-13-15-2-1-3-18(12-15)26(28)29/h1-13H,14H2,(H,25,27)/b24-13+ |
InChIキー |
QTZPMXAUGOOTMX-ZMOGYAJESA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
同義語 |
2-bis(4-chlorophenyl)phosphoryl-N-[(3-nitrophenyl)methylideneamino]ace tamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)





![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B237710.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B237715.png)

![5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B237720.png)
![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237730.png)
![N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B237731.png)